molecular formula C23H19Cl2F3N4O5S B11665632 Dimethyl 5-({[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate

Dimethyl 5-({[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11665632
M. Wt: 591.4 g/mol
InChI Key: PVSMAESBGKHUDL-UHFFFAOYSA-N
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Description

Dimethyl 5-({[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dichlorophenyl group, a trifluoromethyl group, and a tetrahydropyrazolo[1,5-a]pyrimidine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-({[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydropyrazolo[1,5-a]pyrimidine structure, followed by the introduction of the dichlorophenyl and trifluoromethyl groups. The final steps involve the formation of the thiophene ring and the esterification to produce the dimethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-({[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl and thiophene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated products

Scientific Research Applications

Dimethyl 5-({[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Researchers may investigate its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various conditions.

    Industry: The compound could be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl 5-({[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 5-({[5-(3,4-dichlorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate: Lacks the trifluoromethyl group.

    Dimethyl 5-({[5-(3,4-dichlorophenyl)-7-(methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate: Contains a methyl group instead of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in Dimethyl 5-({[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate imparts unique chemical properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it distinct from similar compounds and may enhance its efficacy in certain applications.

Properties

Molecular Formula

C23H19Cl2F3N4O5S

Molecular Weight

591.4 g/mol

IUPAC Name

dimethyl 5-[[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C23H19Cl2F3N4O5S/c1-9-17(21(34)36-2)20(38-18(9)22(35)37-3)30-19(33)14-8-16-29-13(10-4-5-11(24)12(25)6-10)7-15(23(26,27)28)32(16)31-14/h4-6,8,13,15,29H,7H2,1-3H3,(H,30,33)

InChI Key

PVSMAESBGKHUDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=NN3C(CC(NC3=C2)C4=CC(=C(C=C4)Cl)Cl)C(F)(F)F)C(=O)OC

Origin of Product

United States

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